Disobutamide
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Overview
Description
Disobutamide is a chemical compound known for its potential in suppressing ventricular arrhythmias. It has been studied extensively in various animal models, including dogs with ouabain-induced toxicity and myocardial infarction. Despite its promising therapeutic effects, this compound was withdrawn from clinical testing due to the induction of clear cytoplasmic vacuoles in toxicity studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disobutamide involves multiple steps, starting with the preparation of the core structure, which includes a piperidine ring and a butanamide moiety. The key steps typically involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Butanamide Group: This step often involves amide bond formation using reagents like carbodiimides or coupling agents.
Introduction of Substituents:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, using techniques like continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.
Substitution: The chlorophenyl group in this compound can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disobutamide has been a valuable model agent for investigating intracellular drug storage. It has been used to study the induction of clear cytoplasmic vacuoles in cultured cells, providing insights into the mechanisms of xenobiotic entry and storage in cells . Additionally, its low toxicity profile makes it useful for exploring the borderline between physiological limits and toxicity of intracellular drug storage .
Mechanism of Action
The mechanism of action of disobutamide involves its interaction with cellular membranes, leading to the formation of clear cytoplasmic vacuoles. This process is thought to be mediated by its amphiphilic nature, allowing it to integrate into lipid bilayers and disrupt normal cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect lysosomal and non-lysosomal vesicles .
Comparison with Similar Compounds
Amiodarone: Another antiarrhythmic agent known for its ability to induce cytoplasmic vacuoles.
Chlorpromazine: A phenothiazine derivative that also causes vacuolation in cells.
Quinidine: An antiarrhythmic compound with similar effects on cellular vacuolation.
Uniqueness of Disobutamide: this compound is unique in its specific induction of clear cytoplasmic vacuoles without apparent overt toxicity in functional tests. This makes it a valuable tool for studying intracellular drug storage mechanisms and the effects of xenobiotics on cellular structures .
Properties
CAS No. |
68284-69-5 |
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Molecular Formula |
C23H38ClN3O |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-[2-[di(propan-2-yl)amino]ethyl]-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C23H38ClN3O/c1-18(2)27(19(3)4)17-13-23(22(25)28,20-10-6-7-11-21(20)24)12-16-26-14-8-5-9-15-26/h6-7,10-11,18-19H,5,8-9,12-17H2,1-4H3,(H2,25,28) |
InChI Key |
YKFWMDHZMQLWBO-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(C)C |
Canonical SMILES |
CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-(2-bis(1-methylethyl)amino)-alpha-(2-chlorophenyl)-1-piperidinebutanamide disobutamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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